2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride

Catalog No.
S14049947
CAS No.
M.F
C10H18Cl2N2O
M. Wt
253.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amin...

Product Name

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride

IUPAC Name

2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethanamine;dihydrochloride

Molecular Formula

C10H18Cl2N2O

Molecular Weight

253.17 g/mol

InChI

InChI=1S/C10H16N2O.2ClH/c1-7-6-12-9(4-5-11)8(2)10(7)13-3;;/h6H,4-5,11H2,1-3H3;2*1H

InChI Key

QNTXGSVXJWNLII-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CCN.Cl.Cl

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Its molecular formula is C10_{10}H18_{18}Cl2_{2}N2_{2}O, with a molecular weight of 253.17 g/mol. The structure features a pyridine ring substituted with a methoxy group and two methyl groups, along with an ethanamine side chain. This unique arrangement of functional groups contributes to its potential applications in medicinal chemistry and organic synthesis, particularly due to its reactivity and biological activity .

Typical of amines and pyridine derivatives. Common reactions include:

  • Oxidation: Utilizing reagents like potassium permanganate to oxidize the amine group.
  • Reduction: Employing lithium aluminum hydride for the reduction of carbonyl compounds.
  • Substitution: Alkyl halides can be used for nucleophilic substitution reactions, where the amine acts as a nucleophile.

These reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to minimize unwanted side reactions.

Research indicates that 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride exhibits significant biological activity. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors. Such interactions may lead to enzyme inhibition or modulation of receptor activity, making it a candidate for further pharmacological studies. The compound's potential in drug development is particularly noteworthy due to its ability to influence biochemical pathways .

The synthesis of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves several steps:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring is constructed through cyclization reactions.
  • Substitution Reactions: The methoxy and methyl groups are introduced via alkylation or other substitution methods.
  • Amine Formation: The ethanamine side chain is added through reductive amination or similar methods.

In industrial settings, continuous flow reactors may be employed to optimize yields and efficiency during synthesis .

This compound has several applications across various fields:

  • Medicinal Chemistry: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
  • Organic Synthesis: Due to its reactive amine group, it serves as an intermediate in synthesizing other complex molecules.
  • Biological Research: Its ability to modulate biological targets makes it useful in pharmacological studies aimed at understanding disease mechanisms .

Interaction studies have shown that 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride can affect various biological systems. For example:

  • It may inhibit specific enzymes involved in metabolic pathways.
  • It could modulate receptor activities linked to neurotransmission.

These interactions highlight its potential role in developing therapeutic agents targeting specific diseases .

Several compounds share structural similarities with 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity Score
3,5-Dimethylpyridin-4-amine43078-60-0Contains dimethyl groups on the pyridine0.85
4-Methoxy-N-methylpyridin-2-amino1990-90-5Methoxy group present0.86
4-Ethylpyridin-2-amino13958-86-6Ethyl group instead of methyl0.83
N,N-Dimethylpyridin-2-amino90196-88-6Dimethyl substitution at nitrogen0.78
4-Methoxy-N-(3-methylpyridinyl)acetamide122475-57-4Acetamide functional group0.78

The uniqueness of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride lies in its specific arrangement of functional groups and its potential biological activity, distinguishing it from other similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

252.0796186 g/mol

Monoisotopic Mass

252.0796186 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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